3-(Dibromomethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where two bromine atoms are attached to the methyl group at the meta position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dibromomethyl)benzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-(bromomethyl)benzonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Dibromomethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound are highly reactive and can be replaced by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reagents like LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Reagents like KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 3-(bromomethyl)benzonitrile.
Oxidation: Formation of 3-(dibromomethyl)benzaldehyde or 3-(dibromomethyl)benzoic acid.
Scientific Research Applications
3-(Dibromomethyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dibromomethyl)benzonitrile involves its reactivity towards nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, which can result in the inhibition of enzyme activity or the modification of biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)benzonitrile: A precursor to 3-(Dibromomethyl)benzonitrile, with one bromine atom instead of two.
3-Methoxy-4-dibromomethylbenzonitrile: A similar compound with a methoxy group at the para position.
4-Bromo-3-(dibromomethyl)benzonitrile: A compound with an additional bromine atom at the para position.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical reactions. The presence of two bromine atoms enhances its electrophilicity, making it a valuable intermediate in various synthetic pathways. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and oxidation, further distinguishes it from similar compounds .
Properties
IUPAC Name |
3-(dibromomethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWGDVHKYFTVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Br)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.